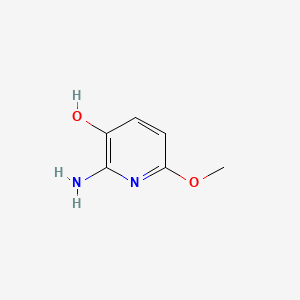
2-Amino-6-methoxypyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methoxypyridin-3-ol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, featuring an amino group at the 2-position, a methoxy group at the 6-position, and a hydroxyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxypyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyridine.
Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For example, 2,6-dimethoxypyridine can be treated with ammonia or an amine under suitable conditions to replace one of the methoxy groups with an amino group.
Hydroxylation: The hydroxyl group can be introduced through various methods, such as oxidation of a precursor compound or direct hydroxylation using reagents like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Employing continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-methoxypyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield pyridone derivatives.
Reduction: Can produce amine derivatives.
Substitution: Can result in various substituted pyridines.
Aplicaciones Científicas De Investigación
2-Amino-6-methoxypyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridin-3-amine: Similar structure but lacks the hydroxyl group.
2-Amino-3-hydroxypyridine: Similar structure but lacks the methoxy group.
2,6-Dimethoxypyridine: Similar structure but lacks the amino and hydroxyl groups.
Uniqueness
2-Amino-6-methoxypyridin-3-ol is unique due to the presence of all three functional groups (amino, methoxy, and hydroxyl) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
157829-53-3 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.142 |
Nombre IUPAC |
2-amino-6-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3,(H2,7,8) |
Clave InChI |
HKRUDOOCYUITKY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=C(C=C1)O)N |
Sinónimos |
3-Pyridinol,2-amino-6-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



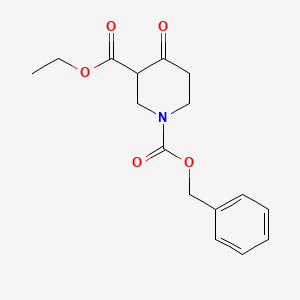
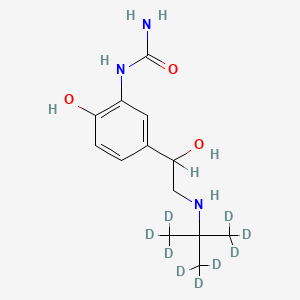
![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)
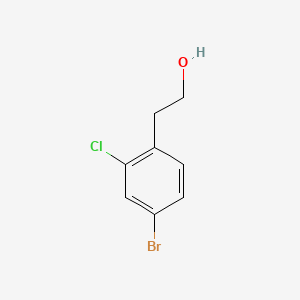

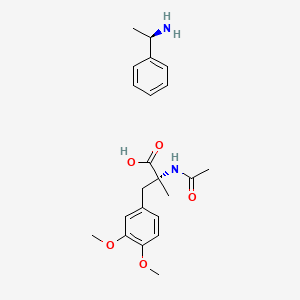


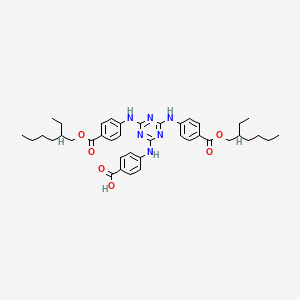
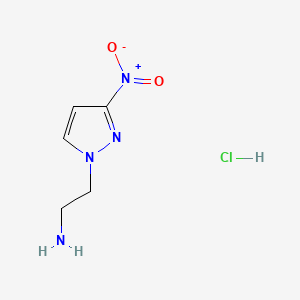
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)
